7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Medicinal Chemistry Synthetic Methodology Building Blocks

This 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 28863-87-8) is a non-substitutable intermediate defined by its N7-benzyl group, which functions as a quantitative hydrogenolysis handle (H₂, Pd/C) to yield the free amine without damaging the acid-labile spiro-hydantoin core. Unlike N-alkyl or heteroaryl analogs, this orthogonal protection strategy enables sequential, independent N3 and N7 derivatization—critical for building focused libraries of LFA-1 antagonists and HIF PHD inhibitors. Procuring verified ≥98% purity with batch-specific QC ensures reproducible yields and reliable biological data from the very first synthesis.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 28863-87-8
Cat. No. B1291420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS28863-87-8
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18)
InChIKeyRZHBDUGHJGKVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 28863-87-8): A Key Spirocyclic Hydantoin Intermediate for Drug Discovery


7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 28863-87-8) is a spirocyclic hydantoin building block characterized by a rigid [4.4] spiro junction fusing a piperidine ring to a hydantoin core. This core is a privileged scaffold in medicinal chemistry, forming the structural basis for antagonists of targets such as the Leukocyte Function-Associated Antigen-1 (LFA-1) [1] and inhibitors of the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHD1-3) [2]. Its primary role is as a synthetic intermediate where the N7-benzyl group provides a site for further derivatization via hydrogenolysis, enabling access to advanced lead compounds.

Why Generic Substitution Fails: The Functional Specificity of the N7-Benzyl Group in Triazaspiro[4.4]nonane-2,4-diones


Generic substitution is precluded by the specific reactivity profile of the N7-benzyl substituent, which is critical for orthogonal protection strategies in advanced intermediate synthesis. While numerous triazaspiro[4.4]nonane-2,4-dione analogs exist (e.g., with alkyl, sulfonyl, or heteroaryl groups at N7), the benzyl group confers a unique, predictable chemical handle for quantitative deprotection under mild hydrogenolysis conditions (H2, Pd/C) [1]. This specific lability allows for precise, high-yielding conversion to the free secondary amine without affecting the acid-labile spiro-hydantoin core, a key differentiator from N-alkyl analogs which lack this facile cleavage route. Furthermore, substitution with a smaller group (e.g., methyl) alters the steric environment and molecular properties (e.g., LogP), which can impact downstream reactivity and solubility. Substitution with an active pharmacophore at N7, as seen in advanced leads, bypasses this essential intermediate stage entirely, making the specific N7-benzyl analog an indispensable, non-substitutable building block for specific synthetic routes [2].

Quantitative Evidence Guide: Comparative Data for Selection of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Comparative Synthetic Utility: N7-Benzyl Lability vs. N3-Arylmethyl Stability

The primary differentiation of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is its role as a stable, isolable intermediate that retains a cleavable N7-benzyl protecting group. In the synthesis of derivatives, the N3-arylmethyl group (e.g., 3-(4-chlorobenzyl)) was installed while retaining the N7-benzyl group intact. This chemoselectivity demonstrates that the N7-benzyl group is stable to the alkylation conditions used to modify the N3 position, a key requirement for a versatile intermediate. This contrasts with the use of an unprotected spirocyclic amine core, which would lead to non-selective alkylation and complex product mixtures [1]. The N7-benzyl group can then be removed quantitatively via hydrogenolysis to yield the free amine, a key intermediate for accessing high-value targets like BMS-688521 [2].

Medicinal Chemistry Synthetic Methodology Building Blocks

Commercial Purity Benchmarking: 98% Purity with Batch-Specific Quality Control Documentation

Procurement decisions often hinge on available purity and the quality control documentation supporting it. Major suppliers offer 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione at a standard purity of 98% or 97% . A key differentiator is the availability of batch-specific analytical data. One supplier (Bidepharm) provides comprehensive batch quality inspection reports including NMR, HPLC, and GC data upon request, providing verifiable assurance of the 98% purity claim . This level of transparency is not universally standard across all vendors offering this CAS number and provides a quantifiable, verifiable procurement advantage for users requiring documented quality assurance for reproducible synthesis.

Procurement Quality Control Analytical Chemistry

Class-Level Potency: Spirohydantoin Core Enables Potent Target Engagement in Validated Drug Discovery Programs

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a validated pharmacophore, with derivatives achieving high potency against clinically relevant targets. In the LFA-1 antagonist program, optimization of the spirocyclic core led to BMS-688521, which exhibited a Kd of 0.007 μM (7 nM) in an LFA-1/ICAM-1 binding assay and an IC50 of 0.022 μM (22 nM) in a human whole blood assay of lymphocyte function [1]. In a related spirohydantoin class (1,3,8-triazaspiro[4.5]decane-2,4-diones), potent pan-inhibition of HIF PHD1-3 was achieved, with optimized compounds causing a robust upregulation of erythropoietin (EPO) in vivo [2]. While 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione itself is not a final drug molecule, it is a direct synthetic precursor to this potent class of compounds, underscoring the value of the core scaffold.

Pharmacology Structure-Activity Relationship Drug Discovery

Optimal Research and Industrial Applications for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 28863-87-8)


Synthesis of 7-Substituted Spirohydantoin Derivatives for Antagonist Lead Optimization

This compound is ideally suited as a starting material for the synthesis of 7-substituted 1,3,7-triazaspiro[4.4]nonane-2,4-diones. The N7-benzyl group serves as a protecting group that can be removed via hydrogenolysis to generate the free amine. This amine is a key intermediate for introducing diverse functional groups (e.g., sulfonyl, acyl, heteroaryl) at the N7 position, a strategy central to the development of potent LFA-1 antagonists [1] and other spirohydantoin-based inhibitors. The predictable deprotection and subsequent coupling chemistry enable the rapid exploration of structure-activity relationships (SAR) around the N7 vector. The availability of batch-specific QC data from preferred suppliers ensures that the starting material for these multi-step syntheses is of known and consistent quality, maximizing the likelihood of reproducible yields.

Chemoselective N3-Functionalization to Access Asymmetric Spirocyclic Scaffolds

Researchers seeking to selectively functionalize the N3 position of the spirocyclic hydantoin core while preserving a handle for subsequent N7 modification will find this compound essential. Published procedures demonstrate that the N7-benzyl group remains stable under conditions used for N3-alkylation, allowing for the controlled, sequential construction of complex molecules [1]. This contrasts sharply with the use of an unprotected core, which would lead to uncontrolled reactions at both nitrogen atoms. This application scenario is critical for generating a focused library of analogs where the N3 and N7 substituents can be varied independently, a fundamental requirement for modern medicinal chemistry optimization.

Procurement for Preclinical Evaluation of Spirohydantoin-Derived Tool Compounds

For teams advancing spirohydantoin-based hits into preclinical development, this compound serves as a reliable building block for synthesizing tool compounds or early lead molecules. The established potency of the class against targets like LFA-1 and HIF PHD1-3 [1] validates the core scaffold's potential. Procuring this specific intermediate from a supplier that provides verifiable 98% purity and detailed batch analysis is a critical step in ensuring that subsequent biological data is attributable to the intended compound, not an impurity. This is particularly important when preparing molecules for initial in vitro ADME or in vivo pharmacokinetic studies, where compound integrity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.